molecular formula C14H24Cl2N2O B4426938 (4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4426938
M. Wt: 307.3 g/mol
InChI Key: NXGVIVYFMSMRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride, also known as MPMD, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various neurological disorders.

Mechanism of Action

(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride binds to TAAR1 receptors in the brain, leading to the activation of the G protein-coupled signaling pathway. This pathway activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which in turn leads to an increase in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their levels. This increase in neurotransmitter levels has been linked to the potential therapeutic effects of this compound in the treatment of depression, anxiety, and addiction. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to have a high affinity for TAAR1 receptors, making it a potent agonist for these receptors. However, this compound also has some limitations for use in lab experiments. Its effects on neurotransmitter systems are complex and not fully understood, making it difficult to interpret the results of experiments. Additionally, its potential therapeutic effects have not been extensively studied in humans, making it difficult to extrapolate the results of animal studies to human populations.

Future Directions

There are several future directions for research on (4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride. One area of research could focus on the potential therapeutic effects of this compound in the treatment of neurological disorders such as depression, anxiety, and addiction. This could involve conducting clinical trials to determine the safety and efficacy of this compound in humans. Another area of research could focus on the biochemical and physiological effects of this compound, including its effects on neurotransmitter systems and its antioxidant properties. This could involve conducting experiments to further elucidate the mechanism of action of this compound and its potential neuroprotective effects. Overall, this compound has the potential to be a valuable tool for scientific research in the field of neuroscience.

Scientific Research Applications

(4-methoxybenzyl)(4-piperidinylmethyl)amine dihydrochloride has been found to have potential therapeutic effects in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter systems such as dopamine and serotonin. This compound has been shown to increase the release of these neurotransmitters, leading to an increase in their levels in the brain.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-4-2-12(3-5-14)10-16-11-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGVIVYFMSMRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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